5-Chlorochroman-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBADLNJGVRNVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies
Reactions at the Hydroxyl Group
The secondary alcohol at the C4 position is a key functional handle for derivatization. Its strategic location allows for esterification, etherification, and oxidation, leading to significant modifications of the compound's physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group of 5-Chlorochroman-4-ol can be readily converted into esters and ethers through well-established synthetic protocols.
Esterification: The formation of esters is typically achieved through the Fischer esterification method. This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, an excess of the carboxylic acid or alcohol is used, or water is removed as it is formed. This method allows for the introduction of a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.
Etherification: Ethers of this compound can be synthesized via the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This two-step process begins with the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. byjus.comorganic-synthesis.com This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. wikipedia.org This reaction is highly efficient for methyl and primary alkyl halides. masterorganicchemistry.comorganic-synthesis.com
A summary of these transformations is presented in the table below.
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | 5-Chlorochroman-4-yl ester | Reversible; driven by excess reagent or water removal. |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 4-Alkoxy-5-chlorochroman | Sₙ2 mechanism; best with methyl or primary halides. masterorganicchemistry.com |
Oxidation Pathways
The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 5-Chlorochroman-4-one. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. The choice of reagent depends on the desired reaction conditions, such as scale, tolerance of other functional groups, and mildness.
Common chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for this oxidation. lumenlearning.comlibretexts.orglibretexts.org Jones reagent provides strong oxidizing conditions, while PCC is a milder alternative that is often used in anhydrous solvents like dichloromethane (B109758) to prevent over-oxidation. libretexts.org
More contemporary and milder methods that avoid the use of toxic chromium reagents are also highly applicable. These include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgadichemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com Both Swern and DMP oxidations are known for their mild conditions, high yields, and broad functional group compatibility, making them ideal for complex molecules. wikipedia.orgwikipedia.orgorganic-chemistry.org
The general scheme for the oxidation is shown below, followed by a table summarizing the reagents.
| Oxidizing Agent | Typical Conditions | Key Features |
|---|---|---|
| Jones Reagent (H₂CrO₄) | CrO₃, H₂SO₄, Acetone | Strong oxidant; reaction stops at the ketone for secondary alcohols. lumenlearning.comchemistrysteps.com |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Milder than Jones reagent; anhydrous conditions prevent side reactions. libretexts.org |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, metal-free, avoids over-oxidation. adichemistry.comorganic-chemistry.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ or CHCl₃, Room Temp | Very mild, neutral pH, short reaction times, high yields. wikipedia.orgwikipedia.orgorganic-chemistry.org |
Reactions at the Chroman Ring System
The chroman ring system, particularly the aromatic portion, is susceptible to electrophilic substitution, while the heterocyclic ring can undergo transformations such as nucleophilic substitution at the C4 position or ring-opening reactions under specific conditions.
Electrophilic Aromatic Substitution on Chlorinated Chroman-4-ols
Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring of the chroman scaffold. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. In this compound, there are two key directing groups: the ether oxygen at position 1 and the chlorine atom at position 5.
Ether Oxygen (Activating, ortho, para-directing): The oxygen atom of the pyran ring is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. It strongly directs incoming electrophiles to the ortho (C8) and para (C6) positions.
Chlorine (Deactivating, ortho, para-directing): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to its ortho position (C6).
The combined influence of these two groups results in a strong activation of the C6 and C8 positions for electrophilic attack. The C6 position is particularly favored as it is para to the strongly activating ether oxygen and ortho to the chlorine atom. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to proceed at these positions. beilstein-journals.orgwikipedia.org For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-chloro-6-nitrochroman-4-ol and 5-chloro-8-nitrochroman-4-ol. scispace.comnih.gov
| Reaction | Typical Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Chloro-6-nitrochroman-4-ol and 5-Chloro-8-nitrochroman-4-ol |
| Bromination | Br₂, FeBr₃ | 6-Bromo-5-chlorochroman-4-ol and 8-Bromo-5-chlorochroman-4-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-chlorochroman-4-ol and 8-Acyl-5-chlorochroman-4-ol |
Nucleophilic Additions and Substitutions
While nucleophilic aromatic substitution on the electron-rich benzene ring is generally unfavorable, the C4 position is susceptible to nucleophilic substitution. The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This activated intermediate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction.
Alternatively, reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used to directly convert the alcohol into the corresponding alkyl bromide or chloride, respectively. chemistrysteps.commasterorganicchemistry.com These reactions typically proceed with inversion of configuration at the C4 stereocenter. chadsprep.com
Furthermore, related reactions at the C4 position have been reported for similar systems. For instance, 8-bromo-6-chloro-2-pentylchroman-4-ol has been shown to undergo dehydroxylation (replacement of -OH by -H) using triethylsilane and BF₃·Et₂O, and dehydration (elimination of H₂O) using p-toluenesulfonic acid to form a 2H-chromene. nih.govacs.org These examples underscore the reactivity of the C4 position towards substitution and elimination pathways.
Ring-Opening and Ring-Closing Reactions
The chroman ring is a relatively stable heterocyclic system. Ring-closing reactions are a common method for its synthesis, often involving an intramolecular cyclization of a suitably substituted phenol (B47542) derivative. mdpi.com For example, the synthesis of chroman-4-ones can be achieved via an intramolecular oxa-Michael addition. nih.gov
Ring-opening of the pyran ring in chroman-4-ol is less common and generally requires specific conditions or activating groups. Acid-catalyzed cleavage of the ether linkage (C1-O) can occur under harsh conditions. Base-catalyzed ring-opening is also possible, particularly if there are strong electron-withdrawing groups that can stabilize an intermediate anion. While specific examples for this compound are not prevalent, studies on related chromone (B188151) derivatives have demonstrated ring-opening and ring-closing sequences, for instance, in palladium-catalyzed intramolecular aryloxycarbonylation reactions. mdpi.com These transformations highlight the potential for more complex skeletal rearrangements of the chroman core under specific catalytic conditions.
Conversion to Other Heterocyclic Systems (e.g., chroman-4-amines, chroman-4-ones)
The transformation of this compound into other heterocyclic frameworks primarily involves reactions targeting the C4-hydroxyl group. These derivatization strategies include oxidation to the corresponding ketone and various methods for the introduction of a nitrogen-containing substituent to form amines.
Conversion to 5-Chlorochroman-4-one
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 5-Chlorochroman-4-one, is a fundamental and widely employed transformation. This reaction can be achieved using a variety of established oxidizing agents that are known to be effective for the conversion of secondary alcohols to ketones, particularly benzylic alcohols. The presence of the chloro-substituent on the aromatic ring is generally well-tolerated by these reagents under appropriate conditions.
Commonly used methods for this oxidation include:
Pyridinium Chlorochromate (PCC): PCC is a versatile and selective oxidizing agent that can efficiently convert secondary alcohols to ketones without over-oxidation. libretexts.orgchemistrysteps.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM).
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). adichemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com The Swern oxidation is known for its mild reaction conditions and high yields.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary and secondary alcohols. wikipedia.orgalfa-chemistry.comwikipedia.org This reagent is particularly useful for substrates with sensitive functional groups due to its neutral reaction conditions.
The general transformation can be represented as follows:
| Oxidizing Agent | Typical Solvent | Typical Temperature | General Yield Range (%) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 80-95 |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp. | 85-98 |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 90-99 |
Note: The yield ranges are general for the oxidation of secondary benzylic alcohols and may vary for this compound.
Conversion to 5-Chlorochroman-4-amine
The synthesis of 5-chlorochroman-4-amines from this compound can be approached through several synthetic routes. These methods can be broadly categorized into direct and indirect strategies.
Indirect Method: Reductive Amination
A prevalent and highly effective two-step strategy involves the initial oxidation of this compound to 5-Chlorochroman-4-one, as described above, followed by reductive amination. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com This process involves the reaction of the ketone with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired chroman-4-amine (B2768764). wikipedia.org A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org
The general scheme for reductive amination is as follows:
| Amine Source | Reducing Agent | Typical Solvent | General Yield Range (%) |
| Ammonia / NH₄OAc | NaBH₃CN | Methanol (B129727) | 60-85 |
| Primary Amine (R-NH₂) | NaBH(OAc)₃ | Dichloromethane (DCM) / Acetic Acid | 70-95 |
| Secondary Amine (R₂NH) | NaBH(OAc)₃ | Dichloromethane (DCM) | 70-95 |
Note: The yield ranges are general for the reductive amination of ketones and may vary for 5-Chlorochroman-4-one.
Direct Method: Mitsunobu Reaction
The direct conversion of the hydroxyl group in this compound to an amino group can potentially be achieved using the Mitsunobu reaction. organic-chemistry.orgorganic-synthesis.comnih.gov This reaction allows for the substitution of a primary or secondary alcohol with a nucleophile, typically with inversion of stereochemistry. For the synthesis of amines, nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid (generated in situ from diphenylphosphoryl azide (B81097), DPPA, or sodium azide) can be used. organic-chemistry.org The initial product from the reaction with phthalimide would require a subsequent deprotection step (e.g., using hydrazine) to yield the primary amine. The use of hydrazoic acid would lead to an azide intermediate, which can then be reduced to the primary amine (e.g., via a Staudinger reaction or catalytic hydrogenation).
The general scheme for the Mitsunobu reaction is as follows:
| Nitrogen Nucleophile | Reagents | Subsequent Step |
| Phthalimide | PPh₃, DIAD (or DEAD) | Hydrazine (Ing-Manske) |
| Hydrazoic Acid (from DPPA) | PPh₃, DIAD (or DEAD) | PPh₃, H₂O (Staudinger) or H₂, Pd/C |
Note: DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, PPh₃ = Triphenylphosphine, DPPA = Diphenylphosphoryl azide.
Advanced Spectroscopic and Structural Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information to NMR in the structural characterization of molecules.
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of 5-Chlorochroman-4-ol is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands for aromatic C-H stretching are typically found just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations for the CH₂ groups in the heterocyclic ring are expected to appear just below 3000 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol is expected to produce a strong band in the 1000-1260 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound (Note: These are predicted values based on general principles. Actual experimental values may vary.)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad, strong) |
| C-H (aromatic) | 3010 - 3100 (medium) |
| C-H (aliphatic) | 2850 - 2960 (medium) |
| C-O (alcohol) | 1000 - 1260 (strong) |
| C-Cl | 600 - 800 (medium to strong) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chroman ring system in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation. The presence of the chlorine atom and the hydroxyl group as substituents on the chroman system will influence the wavelength of maximum absorption (λmax). The electronic transitions are typically π → π* transitions within the aromatic ring. The spectrum is expected to show absorption bands in the UV region, characteristic of a substituted benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₉H₉ClO₂, the exact molecular weight is 184.62 g/mol .
Upon electron impact ionization (EI), the this compound molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a chlorine atom is readily identifiable by the isotopic pattern of the molecular ion peak, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity of approximately one-third of the M⁺ peak (containing the ³⁵Cl isotope).
The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways, dictated by the functional groups present—a hydroxyl group, a chlorine-substituted aromatic ring, and a heterocyclic ring. Key expected fragmentation mechanisms include:
Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom of the hydroxyl group is a common pathway for alcohols. This would result in the loss of a hydrogen atom or the C3-C4 bond cleavage within the heterocyclic ring, leading to the formation of stable, resonance-stabilized cations.
Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a fragment ion at m/z 166.62.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the chroman structure may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.
Loss of Chlorine: Cleavage of the carbon-chlorine bond could occur, resulting in the loss of a chlorine radical (Cl•, 35/37 Da) and a fragment ion at m/z 149.62.
Aromatic Ring Fragmentation: The stability of the aromatic ring suggests that it will likely remain intact in many fragmentation pathways, but characteristic losses of small molecules like CO or C₂H₂ can also occur.
A hypothetical fragmentation pattern and the corresponding prominent peaks in the mass spectrum of this compound are summarized in the interactive table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 184/186 | [C₉H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 166/168 | [C₉H₇ClO]⁺˙ | Loss of H₂O (Dehydration) |
| 155/157 | [C₈H₆ClO]⁺ | Loss of C₂H₅O• from M⁺˙ |
| 149 | [C₉H₉O₂]⁺ | Loss of Cl• |
| 141 | [C₈H₅O₂]⁺ | RDA fragmentation followed by loss of Cl• |
| 121 | [C₈H₉O]⁺ | Loss of CO from the fragment at m/z 149 |
Note: The table presents predicted data based on general fragmentation principles of related chemical structures. Actual experimental data may vary.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice.
For this compound, obtaining a single crystal suitable for XRD analysis is a critical prerequisite. The crystallization process can be challenging for chroman-4-ol derivatives, and success is not always guaranteed. nih.govacs.org Should a suitable crystal be obtained, the resulting crystallographic data would provide invaluable insights into its solid-state structure.
The expected structural information from an XRD analysis of this compound would include:
Conformation of the Heterocyclic Ring: The dihydropyran ring in the chroman-4-ol structure is not planar and is expected to adopt a half-chair or sofa conformation. XRD would precisely define this conformation.
Orientation of Substituents: The analysis would determine the relative orientation of the hydroxyl group at the C4 position and the chlorine atom at the C5 position. It would confirm whether the hydroxyl group is in an axial or equatorial position relative to the heterocyclic ring.
Intermolecular Interactions: The crystal packing is stabilized by various intermolecular forces such as hydrogen bonding (involving the hydroxyl group), halogen bonding (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. XRD analysis would provide a detailed map of these interactions.
The table below summarizes the type of crystallographic data that would be obtained from a successful XRD experiment.
| Crystallographic Parameter | Information Provided |
| Crystal System and Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule. |
| Hydrogen Bonding Geometry | The nature and strength of hydrogen bonds. |
Note: This table represents the type of data that would be generated. No experimental crystallographic data for this compound is currently available in the public domain.
Circular Dichroism (CD) for Chiral Analysis
This compound possesses a chiral center at the C4 carbon atom, meaning it can exist as a pair of enantiomers ((R)- and (S)-5-Chlorochroman-4-ol). Circular dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
CD spectroscopy can be used to:
Confirm Chirality: A CD spectrum with non-zero signals confirms the presence of a chiral molecule and that the sample is not a racemic mixture.
Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.
Determine Absolute Configuration: By comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be determined. nih.govacs.org
The CD spectrum of this compound is expected to show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the chlorine-substituted benzene ring. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry at the C4 center.
The table below outlines the principles of using CD for the chiral analysis of this compound.
| CD Spectroscopy Application | Principle | Expected Outcome for this compound |
| Chirality Confirmation | Chiral molecules absorb left- and right-circularly polarized light differently. | A non-racemic sample of this compound will exhibit a CD spectrum. |
| Enantiomeric Excess (ee) Determination | The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. | A calibration curve can be used to determine the ee of a sample. |
| Absolute Configuration Assignment | The experimental CD spectrum is compared to a theoretically predicted spectrum for a specific enantiomer (e.g., (R)-configuration). | A match between the experimental and theoretical spectra allows for the assignment of the absolute configuration. |
Note: This table describes the application of the technique. Specific CD spectral data for this compound is not publicly available.
Computational Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery for predicting how a ligand, such as 5-Chlorochroman-4-ol, might interact with a biological target, typically a protein.
To date, no specific studies have been published that predict the ligand-protein interactions of this compound. Such a study would involve selecting a relevant protein target and using docking software to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that would stabilize the complex.
A binding mode analysis for this compound would detail the specific conformation and orientation of the molecule within the active site of a target protein. This would provide insights into the key functional groups responsible for its biological activity. Without any published docking studies, this information remains purely speculative for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations can provide insights into the flexibility of a molecule and the stability of its interactions with other molecules, such as a protein, over time. There are currently no published MD simulation studies specifically involving this compound. Such a study would be valuable for understanding the stability of its binding to a potential biological target and the conformational changes it might undergo.
Conformational Analysis
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. The chroman-4-ol scaffold is not planar, and the dihydropyran ring can adopt several conformations. The presence of substituents—a chlorine atom at the 5-position and a hydroxyl group at the 4-position—significantly influences the conformational landscape.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of the molecule. nih.govcwu.edu These methods can identify energy minima corresponding to stable conformers and the transition states that separate them. For chroman-4-ol systems, the dihydropyran ring typically adopts half-chair or twist-boat conformations. The key torsional angles defining these conformations can be systematically varied to map the energy landscape.
The orientation of the hydroxyl group at the 4-position (axial vs. equatorial) is a critical aspect of this analysis. The relative stability of these two orientations is determined by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the pyran ring can also play a significant role in stabilizing certain conformations. The chlorine atom at the 5-position introduces further steric and electronic perturbations that can shift the conformational equilibrium.
A hypothetical energy profile for the interconversion of two stable chair conformers of this compound is presented below, illustrating the energy barriers that must be overcome for conformational change. Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes and is based on general principles of conformational analysis.
| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Half-Chair 1 | Equatorial | 0.0 | 75 |
| Half-Chair 2 | Axial | 1.5 | 25 |
Solvent Effects and Stability in Biological Environments
The biological environment is predominantly aqueous, making the study of solvent effects crucial for understanding the behavior of this compound in vivo. Computational models can simulate the interaction of the molecule with its surrounding solvent, typically water. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
These simulations provide insights into how the solvent influences conformational stability. For instance, a conformation that is stable in a vacuum or a non-polar solvent may not be the most stable in water. Polar groups, like the hydroxyl group in this compound, will interact favorably with water molecules through hydrogen bonding, potentially stabilizing conformations where this group is more exposed to the solvent.
Furthermore, computational studies can assess the stability of the molecule in a biological environment by simulating its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov Molecular docking and molecular dynamics simulations can predict how this compound might bind to a receptor and how its conformation might change upon binding. These studies are instrumental in elucidating the molecular basis of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of chroman-4-ol derivatives, these descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric Descriptors: Molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's partitioning between an oily and an aqueous phase.
Once the descriptors are calculated, statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org
The resulting QSAR equation can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This makes QSAR a valuable tool in drug discovery for prioritizing the synthesis of new compounds and for gaining insight into the molecular features that are important for a desired biological effect. nih.gov A rigorous validation process is essential to ensure the predictive power and reliability of a QSAR model. semanticscholar.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Investigations into Biological Activities Mechanistic and in Vitro Studies
Structure Activity Relationship Sar Studies of 5 Chlorochroman 4 Ol Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of chroman-4-ol derivatives are significantly modulated by the nature, position, and electronic properties of substituents.
Effect of Halogenation Position and Nature
Halogen atoms, such as chlorine and bromine, play a notable role in modulating the biological activity of chroman-4-ol derivatives. Studies on chroman-4-one and chromone (B188151) scaffolds, which are closely related to chroman-4-ols, indicate that electron-withdrawing groups on the aromatic ring are generally favorable for increased potency nih.govacs.orgacs.org. For instance, replacing a 6-chloro substituent with a 6-bromo substituent in a 2-pentylchroman-4-one derivative did not significantly alter its inhibitory activity, suggesting that both halogens are well-tolerated at this position nih.govacs.org. In contrast, a difluorinated analogue was considerably less active than dihalogenated derivatives, hinting at a nuanced effect of halogen type and substitution pattern nih.govacs.org. The presence of a 6-fluoro atom in a gem-dimethylchroman-4-ol derivative was associated with no observed activity, while a 6-chloro substituent was also studied in similar contexts core.ac.uk. The specific placement of a bromine atom at the 6-position of a chroman-4-ol has been noted in compounds where stereochemistry is a key focus .
Influence of Alkyl Chain Length and Branching
The nature of the substituent at the 2-position of the chroman ring is critical for biological activity. SAR studies on chroman-4-one derivatives targeting SIRT2 indicated that an alkyl chain length of three to five carbons in the 2-position is optimal for achieving high potency nih.govacs.orgacs.org. For example, a pentyl group at this position was found to be more effective than shorter or longer alkyl chains nih.govacs.org. Branching within the alkyl chain, particularly near the chroman ring system, generally led to a decrease in inhibitory activity; an isopropyl analogue was less potent than its n-propyl counterpart nih.govacs.org. Similarly, research into antituberculosis activity revealed that a nine-carbon linear alkyl chain at the 2-position rendered a chroman-4-one derivative inactive, suggesting that excessively long or bulky alkyl substituents can diminish effectiveness acs.org.
Role of Electron-Withdrawing/Donating Groups
The electronic characteristics of substituents on the aromatic moiety of the chroman scaffold significantly influence biological outcomes. Electron-withdrawing groups, especially when positioned at the 6- and 8-positions, are often associated with enhanced potency nih.govacs.orgacs.org. For example, a 6-chloro substituent was beneficial, and its substitution with a 6-bromo group maintained activity levels nih.govacs.org. Introducing a nitro group at the 6-position did not alter activity compared to the 6-chloro analogue. However, an electron-donating methoxy (B1213986) group at the same position resulted in a notable decrease in inhibitory activity nih.govacs.org. This suggests that electron-rich chroman-4-one derivatives tend to be less potent inhibitors than their electron-poor counterparts nih.govacs.org. In other investigations, a 5-methoxy group in a chroman-4-ol derivative showed no activity, and an electron-donating ethoxyl group at the 8-position was also documented without significant activity core.ac.uk.
Stereochemical Aspects of SAR
The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental determinant of a molecule's interaction with biological targets, thereby profoundly influencing its activity.
Diastereomeric Ratios and Enantiomeric Excess in Activity
The stereochemical configuration and purity of chroman-4-ol derivatives are critical for SAR. The reduction of a chroman-4-one to the corresponding chroman-4-ol often generates a new chiral center at the 4-position, potentially leading to diastereomeric mixtures. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one yielded the chroman-4-ol derivative (Compound 4) as a mixture with a diastereomeric ratio of 96:4 nih.govacs.org. In other synthetic approaches, high enantiomeric excess (ee) can be achieved. The asymmetric bioreduction of a ketone precursor, for example, successfully produced (S)-6-chlorochroman-4-ol with an ee exceeding 99% researchgate.net. It is noteworthy that a high enantiomeric ratio can be observed alongside a low diastereomeric ratio if a reaction creates a new stereocenter adjacent to an existing one with high enantiopurity reddit.com. The relative biological activities of these stereoisomers can differ; in one study, the individual enantiomers of a lead chroman-4-one compound exhibited only minor variations in inhibitory activity, with the (-)-enantiomer demonstrating greater potency nih.govacs.orghelsinki.fi.
Correlation of Absolute Configuration with Biological Response
The absolute configuration at chiral centers directly correlates with a compound's biological response. For example, the (4R)-configuration of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol was highlighted as important for predictable biological properties . In the context of SIRT2 inhibition, the (S)-enantiomer of a lead chroman-4-one derivative was found to be slightly more potent than its counterpart acs.org. Similarly, (S)-6-chlorochroman-4-ol has been identified as possessing antioxidant activity researchgate.net. These findings emphasize that the precise spatial orientation of functional groups is a key factor in determining a compound's biological efficacy and selectivity.
Analytical Methodologies in 5 Chlorochroman 4 Ol Research
Chromatographic Separations
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components from a mixture. For 5-Chlorochroman-4-ol, various chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for determining its enantiomeric excess (ee). heraldopenaccess.us The determination of ee is crucial as the biological activity of chiral molecules often resides in a single enantiomer. masterorganicchemistry.com Chiral HPLC, in particular, is the method of choice for separating enantiomers and quantifying their relative amounts. heraldopenaccess.usuma.es
The process generally involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. nih.govwikipedia.org The separated enantiomers are typically detected using UV or fluorescence detectors. uma.es
The accuracy of ee determination by HPLC can be influenced by factors such as peak resolution, elution order, and instrument parameters. umn.edu Careful method development and validation are therefore essential to obtain reliable and reproducible results. nih.gov
Interactive Data Table: HPLC Parameters for Chiral Separation
| Parameter | Typical Conditions | Purpose |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To facilitate differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol (B130326), Ethanol/Water | To elute the compounds through the column. |
| Flow Rate | 0.5 - 1.5 mL/min | To control the speed of separation. |
| Detector | UV-Vis (e.g., at 254 nm) | To detect and quantify the separated enantiomers. |
| Temperature | Ambient or controlled (e.g., 25°C) | To ensure reproducible retention times. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving this compound. umass.educhemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting material, the consumption of the reactant and the formation of the product can be visualized over time. rochester.edu This allows chemists to determine the optimal reaction time and to check for the formation of byproducts. chemistryhall.com
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. libretexts.org
Interactive Data Table: Typical TLC System for Reaction Monitoring
| Component | Description | Function |
| Stationary Phase | Silica gel coated on a glass or aluminum plate | Provides a polar surface for compound interaction. |
| Mobile Phase | A mixture of non-polar and polar organic solvents (e.g., Hexane/Ethyl Acetate) | Carries the compounds up the plate at different rates. |
| Visualization | UV light (for UV-active compounds) or chemical stains | To make the separated spots visible. |
Chiral Stationary Phases for Stereoisomer Resolution
The resolution of this compound's stereoisomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC. nih.gov These specialized column packings are designed with a chiral selector that can stereoselectively interact with the enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability in separating a variety of chiral compounds. nih.gov
The separation mechanism on a CSP is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov
Preparative Chromatography for Compound Isolation
When a pure sample of this compound is required for further studies, such as structural elucidation or biological testing, preparative chromatography is employed. rssl.com This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound. springernature.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for this purpose, offering high resolution and efficiency. nih.gov The goal is to maximize the amount of sample that can be purified in a single run while maintaining adequate separation from impurities. rssl.com Following separation, the collected fractions containing the purified compound are typically subjected to solvent removal to yield the isolated this compound. rssl.com
Conclusion and Future Research Directions
Summary of Key Research Advancements on 5-Chlorochroman-4-ol
Research specifically focused on this compound is primarily characterized by its availability as a chemical intermediate and research compound bldpharm.com. While direct studies detailing novel biological activities or unique chemical transformations of this compound are not extensively documented in the provided literature, significant advancements have been made in the broader field of chroman-4-ol chemistry. These advancements, particularly in the synthesis of related isomers like (S)-6-chlorochroman-4-ol, highlight efficient and environmentally friendly biocatalytic methods, such as gram-scale production using Lactobacillus paracasei with high enantioselectivity (>99%) myskinrecipes.comevitachem.comaksci.comchemscene.com. These developments in green synthesis and chiral precursor production provide a foundational understanding for potential synthetic strategies applicable to this compound. Furthermore, the general exploration of chroman-4-ol derivatives has identified potential antioxidant and anti-inflammatory properties .
Emerging Trends in Chroman-4-ol Chemistry
Emerging trends in chroman-4-ol chemistry are predominantly driven by its utility as a pharmacologically relevant scaffold. A key trend involves the development of chroman-4-ol derivatives as targeted inhibitors for enzymes implicated in various diseases, including neurodegenerative disorders and cancer. For example, research has identified chroman-4-ol derivatives as inhibitors of butyrylcholinesterase (BuChE) and sirtuins (SIRT2), with some compounds exhibiting antiproliferative effects on cancer cells. Another significant trend is the emphasis on sustainable and stereoselective synthesis methodologies, exemplified by the biocatalytic reduction of chroman-4-ones to enantiomerically pure chroman-4-ols myskinrecipes.comevitachem.comaksci.comchemscene.com. The design of novel "double drugs" by incorporating heterocyclic moieties onto the chroman scaffold is also an active area, aiming to achieve synergistic or dual therapeutic actions.
Prospective Avenues for Targeted Derivatization and Functional Exploration
Prospective research avenues for this compound lie in its strategic derivatization to unlock new functional properties and potential applications. Its structure, featuring a hydroxyl group at the 4-position and a chlorine atom at the 5-position, offers multiple sites for chemical modification. Targeted derivatization could involve esterification or etherification of the hydroxyl group to explore prodrug strategies or alter pharmacokinetic profiles. The chlorine substituent provides an opportunity for palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing the introduction of diverse chemical functionalities. Drawing from current trends, research could focus on synthesizing libraries of this compound derivatives to evaluate their potential as selective enzyme inhibitors, antioxidants, or antimicrobial agents. Exploring structure-activity relationships (SAR) by systematically varying substituents on the chroman ring could guide the design of compounds with enhanced potency and selectivity for specific biological targets.
Potential for Advanced Mechanistic Investigations
Advanced mechanistic investigations for this compound and its derivatives could significantly deepen the understanding of their chemical behavior and biological interactions. For synthetic chemistry, mechanistic studies could elucidate reaction pathways for novel derivatization strategies, optimizing yields and selectivity. In the realm of medicinal chemistry, understanding the mechanism of action of any biologically active derivatives is crucial. This could involve detailed kinetic studies of enzyme inhibition, investigations into cellular signaling pathways affected by these compounds, or studies on their interaction with specific protein targets through techniques like X-ray crystallography or NMR spectroscopy. Furthermore, exploring the metabolic fate and degradation pathways of this compound derivatives in biological systems would provide essential insights for drug development. Computational modeling, including molecular docking and quantum chemical calculations, can also play a vital role in predicting binding affinities and elucidating reaction mechanisms.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H9ClO2 | |
| Molecular Weight | 184.62 g/mol | |
| Purity (Typical) | 95% |
List of Compounds Mentioned:
this compound
Chroman-4-ol
(S)-6-chlorochroman-4-ol
Chroman-4-one
gem-dimethylchroman-4-ol
gem-dimethyl- chroman-4-amine (B2768764)
propargyl gem-dimethylchromanamines
(3S,4S)-6-(6-Chloro-pyridin-2-ylmethoxy)-3-pyridin-3-ylmethyl-chroman-4-ol
6-chlorochroman-4-one (B184904)
flavonoids
coumarins
6,8-dibromo-2-pentylchroman-4-one
6-chloro-2,3-dihydro-4H-chromen-4-one
3-azahetarylchroman-4-ones
3-bromochroman-4-ones
3-(1H-imidazol-1-yl)chroman-4-ones
3-piperidinochroman-4-one
3-(2-pyridinyl)chroman-4-one N-oxides
3-(1H-pyrazol-1-yl)chroman-4-one
6-chloro-3-(1H-pyrazol-1-yl)-2-methylchroman-4-one
6-chloro-3-(1H-pyrazol-1-yl)chroman-4-one
5-chloroquinolin-4-ol (B3016625)
6-Chloro-3,4-dihydro-2H-chromen-4-ol
7-Chlorochroman-4-ol
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chlorochroman-4-ol, and how can reaction conditions be optimized for academic-scale production?
- Methodology : Synthesis typically involves cyclization reactions of phenolic precursors with chlorinated aldehydes or ketones under acidic or catalytic conditions. For example, cyclization of 2-hydroxyacetophenone derivatives with chloroacetaldehyde using sulfuric acid as a catalyst can yield the chroman core . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst load (e.g., 5–10 mol% H₂SO₄). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with expected signals at δ 4.2–4.5 ppm (C4-OH) and δ 6.8–7.2 ppm (aromatic protons) . Infrared (IR) spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Conflicting data (e.g., unexpected coupling constants) should be cross-validated using high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Q. How can researchers assess the antioxidant potential of this compound in vitro, and what methodological controls are essential?
- Methodology : Use standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power). Prepare test concentrations (10–100 μM) in DMSO/PBS, and include controls: ascorbic acid (positive control), solvent-only (negative control), and blank (no compound). Triplicate measurements and statistical validation (e.g., ANOVA) minimize variability .
Advanced Research Questions
Q. What strategies exist for resolving discrepancies in reported biological activity data for this compound derivatives?
- Methodology : Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) require meta-analysis of experimental parameters: cell line specificity (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and solvent effects (DMSO toxicity thresholds). Cross-validation using orthogonal assays (e.g., apoptosis vs. proliferation) and independent replication labs can confirm reproducibility .
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reaction environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., cyclooxygenase-2). Solvent effects are simulated using polarizable continuum models (PCM) .
Q. What safety protocols are critical when handling chlorinated chroman derivatives like this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal follows halogenated organic waste protocols (e.g., neutralization with NaOH before incineration). Acute toxicity screening (LD₅₀ in rodents) informs risk assessments .
Methodological Notes
- Data Contradiction Analysis : When spectral or bioactivity data conflict, employ multi-technique validation (e.g., NMR + HRMS + X-ray) and consult crystallographic databases (Cambridge Structural Database) for structural analogs .
- Experimental Design : For reproducibility, document reaction parameters (e.g., humidity, stirring rate) and raw data in supplemental materials, adhering to journal guidelines like CONSORT-EHEALTH for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
